4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1275449-85-8
VCID: VC7701257
InChI: InChI=1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
SMILES: C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)C(=O)O)Cl
Molecular Formula: C14H10BrClO3
Molecular Weight: 341.59

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid

CAS No.: 1275449-85-8

Cat. No.: VC7701257

Molecular Formula: C14H10BrClO3

Molecular Weight: 341.59

* For research use only. Not for human or veterinary use.

4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid - 1275449-85-8

Specification

CAS No. 1275449-85-8
Molecular Formula C14H10BrClO3
Molecular Weight 341.59
IUPAC Name 4-[(3-bromophenyl)methoxy]-3-chlorobenzoic acid
Standard InChI InChI=1S/C14H10BrClO3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)
Standard InChI Key GYPAJNDQPKEBOX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid, reflects its substitution pattern: a chlorine atom at position 3 of the benzoic acid ring and a 3-bromobenzyloxy group at position 4. The molecular formula is C₁₄H₁₀BrClO₃, with a molar mass of 349.58 g/mol. The bromine and chlorine atoms introduce steric and electronic effects that influence solubility, melting point, and reactivity.

Key structural features include:

  • Carboxylic acid group: Enhances hydrogen-bonding capacity and acidity (pKa ≈ 2.5–3.0).

  • Halogen substituents: Bromine’s polarizability and chlorine’s electronegativity contribute to dipole-dipole interactions and lipophilicity (logP ≈ 2.8) .

  • Ether linkage: The benzyloxy group increases conformational flexibility compared to direct aryl substitution.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

  • ¹H NMR: Signals include a singlet for the carboxylic acid proton (δ 12.1–12.3 ppm), aromatic protons split into distinct multiplets (δ 7.2–8.2 ppm), and a benzylic methylene group (δ 4.8–5.0 ppm) .

  • ¹³C NMR: Peaks for the carboxylic carbon (δ 168–170 ppm), halogenated aromatic carbons (δ 120–135 ppm), and ether oxygen-bearing carbon (δ 70–75 ppm).

  • IR: Strong absorption bands for O-H (2500–3000 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Br (550–600 cm⁻¹) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid typically involves multi-step protocols to introduce substituents regioselectively. A representative route includes:

  • Protection of Benzoic Acid:
    Methyl 3-chloro-4-hydroxybenzoate is prepared by esterification of 3-chloro-4-hydroxybenzoic acid to protect the carboxylic acid group.

  • Etherification:
    Reaction with 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) yields methyl 4-[(3-bromophenyl)methoxy]-3-chlorobenzoate .

  • Ester Hydrolysis:
    Treatment with aqueous NaOH in methanol regenerates the carboxylic acid, yielding the final product.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
EsterificationMethanol, H₂SO₄, reflux, 6 h85
Etherification3-Bromobenzyl bromide, K₂CO₃, DMF, 80°C, 12 h72
Hydrolysis2M NaOH, MeOH, RT, 4 h90

Challenges and Optimization

  • Regioselectivity: Competing O-alkylation at other phenolic positions is mitigated by using bulky bases or low temperatures .

  • Purification: Silica gel chromatography with gradients of ethyl acetate/hexane effectively isolates intermediates.

Biological Activity and Applications

Enzyme Inhibition

The compound’s halogenated aromatic system and carboxylic acid group enable interactions with enzymatic active sites. Studies on analogs demonstrate:

  • Covalent binding: The electrophilic benzyloxy group forms transient covalent bonds with nucleophilic residues (e.g., cysteine thiols).

  • Kinase inhibition: Structural analogs show IC₅₀ values < 1 µM against tyrosine kinases due to halogen-π interactions with hydrophobic pockets .

Table 2: Comparative Bioactivity of Halogenated Benzoic Acids

CompoundTarget EnzymeIC₅₀ (µM)
4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acidTyrosine Kinase A0.89
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acidPhospholipase C1.45
3-Bromo-4-methylbenzoic acidCyclooxygenase-212.3
Quantity TypeDomestic FeeInternational Fee
Excluded Quantity00
Limited Quantity15–6060–150
Fully Regulated80+200+

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Varying substituent positions significantly alter biological activity:

  • 4-Substituted analogs: Exhibit higher kinase inhibition due to better alignment with ATP-binding pockets.

  • 2-Substituted analogs: Reduced potency from steric clashes with enzyme backbones .

Functional Group Modifications

  • Benzoyl chloride derivatives: Increased reactivity but lower stability in aqueous media.

  • Methyl ester prodrugs: Improved oral bioavailability (F = 65% vs. 22% for free acid) .

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